molecular formula C15H15N5OS B2530366 4-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2034351-26-1

4-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2530366
CAS RN: 2034351-26-1
M. Wt: 313.38
InChI Key: NLWCVVRSWCXSEH-UHFFFAOYSA-N
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Description

The compound "4-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been studied extensively for their potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can involve various strategies, including cyclocondensation reactions and the use of catalysts. For instance, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related compound, was achieved through cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by basic hydrolysis . Another example is the synthesis of a series of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides using TBTU as a catalyst . These methods highlight the versatility of synthetic approaches in creating pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR, FT-IR, and mass spectroscopy, as well as single-crystal X-ray diffraction studies . These techniques provide detailed information about the arrangement of atoms within the molecule and the presence of functional groups. For example, the crystal structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed using X-ray diffraction and was found to be stabilized by intermolecular hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including ANRORC rearrangement, which involves the addition of a nucleophile, ring opening, and ring closure, as seen in the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea . Additionally, the Curtius reaction has been applied to pyrazole carboxylic acids to afford carbamate libraries, demonstrating the reactivity of these compounds in forming diverse chemical libraries .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of substituents such as trifluoromethyl groups can affect the compound's reactivity and physical properties . Theoretical calculations, including density functional theory (DFT) and time-dependent TD-DFT methods, are often used to predict and compare the chemical shifts, HOMO-LUMO energy levels, and electronic transitions within the molecules . These studies are crucial for understanding the properties of the compounds and their potential applications.

Scientific Research Applications

Synthesis and Biological Evaluation

  • The synthesis of novel compounds through the connection of pyrazole and thiadiazole moieties via an amido bond demonstrates a methodological advancement in creating molecules with potential auxin activities, although with low efficacy, indicating the compound's role in agricultural research and potential as an antiblastic agent to wheat gemma (A. Yue et al., 2010).

Reaction Mechanisms and Molecular Rearrangements

  • A study on the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea showcases the ANRORC rearrangement, highlighting the compound's role in understanding molecular rearrangements and reaction mechanisms, which is critical for designing synthetic pathways for new drugs or materials (I. V. Ledenyova et al., 2018).

Antimicrobial and Anticancer Activities

  • Compounds derived from pyrazole and thiadiazole structures have been investigated for their biocidal properties against various microorganisms and their potential anticancer activities. This research area is particularly relevant for the development of new therapeutic agents (M. Youssef et al., 2011).

Inhibition of Mycobacterium Tuberculosis

  • The design and synthesis of thiazole-aminopiperidine hybrid analogues targeting Mycobacterium tuberculosis GyrB inhibitors represent a direct application in combating tuberculosis, showcasing the potential of such compounds in the development of new antibiotics (V. U. Jeankumar et al., 2013).

Enzyme Inhibition for Therapeutic Applications

  • The exploration of pyrazole derivatives for their inhibitory effects on photosynthetic electron transport highlights the potential of these compounds in developing herbicides and understanding plant physiology (C. B. Vicentini et al., 2005).

properties

IUPAC Name

4-methyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c1-11-14(22-19-18-11)15(21)16-7-8-20-10-13(9-17-20)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWCVVRSWCXSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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